molecular formula C11H10N2O B3045647 5-(3-Aminophenyl)pyridin-2-ol CAS No. 1111115-30-0

5-(3-Aminophenyl)pyridin-2-ol

Cat. No.: B3045647
CAS No.: 1111115-30-0
M. Wt: 186.21 g/mol
InChI Key: PJRSJKZQCSXYCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

5-(3-Aminophenyl)pyridin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The aminophenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

5-(3-Aminophenyl)pyridin-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(3-Aminophenyl)pyridin-2-ol involves its interaction with specific molecular targets and pathways. The aminophenyl group can participate in various biochemical interactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(3-Aminophenyl)pyridine: Similar structure but with the amino group attached to a different position on the pyridine ring.

    3-(3-Aminophenyl)pyridine: Another structural isomer with the amino group in a different position.

    4-(3-Aminophenyl)pyridine: Similar compound with the amino group attached to the fourth position on the pyridine ring.

Uniqueness

The position of the aminophenyl group on the pyridine ring can significantly impact its interactions with other molecules and its overall properties .

Properties

CAS No.

1111115-30-0

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

5-(3-aminophenyl)-1H-pyridin-2-one

InChI

InChI=1S/C11H10N2O/c12-10-3-1-2-8(6-10)9-4-5-11(14)13-7-9/h1-7H,12H2,(H,13,14)

InChI Key

PJRSJKZQCSXYCW-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N)C2=CNC(=O)C=C2

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CNC(=O)C=C2

Origin of Product

United States

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